molecular formula C19H17ClN4S B2556255 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896352-51-5

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2556255
CAS No.: 896352-51-5
M. Wt: 368.88
InChI Key: LEHOEGIINUHFBJ-UHFFFAOYSA-N
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Description

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a triazole ring and an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the corresponding sulfide, which is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the indole ring can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve disruption of protein synthesis or cell membrane integrity.

Table 1: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1832
Escherichia coli1528
Candida albicans2025

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and apoptosis.

Table 2: Anticancer Activity Assessment

Cell LineGI50 (µM)TGI (µM)
A549 (Lung Cancer)12.525
MCF-7 (Breast Cancer)15.030
HeLa (Cervical Cancer)10.020

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Study on Antimicrobial Properties: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .
  • Anticancer Research: Research conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines, revealing significant cytotoxic effects and establishing it as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Similar Compounds

  • 3-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,3-dimethylphenyl)benzamide
  • 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

What sets 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole apart from similar compounds is its unique combination of a chlorophenyl group, a sulfanyl linkage, and an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a triazole derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5OSC_{21}H_{20}ClN_{5}OS with a molecular weight of approximately 458.0 g/mol. This compound incorporates a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies indicate that derivatives similar to this compound exhibit significant antifungal activity against various pathogens. For example, compounds with triazole structures have been shown to possess minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 32 μg/mL against fungi such as Fusarium oxysporum and Candida albicans .

Compound Target Organism MIC (μg/mL)
Triazole Derivative AFusarium oxysporum6.25
Triazole Derivative BCandida albicans32

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. The compound's mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies on similar triazoles have shown effective cytotoxicity against various cancer cell lines, including breast and liver cancer . The specific action mechanisms often involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing the triazole moiety have also demonstrated anti-inflammatory properties. Research indicates that some derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Study on Antifungal Efficacy

In a comparative study evaluating the antifungal efficacy of various triazole derivatives, the compound demonstrated superior activity against Fusarium oxysporum, outperforming standard antifungal agents like hymexazol . The study utilized a series of synthesized compounds to establish structure-activity relationships (SAR), confirming that modifications in the triazole ring significantly influenced antifungal potency.

Anticancer Research

A detailed investigation into the anticancer effects of similar triazoles revealed that these compounds could inhibit tumor growth in vivo. In one study, a derivative exhibited an IC50 value of 15 μM against breast cancer cells, indicating substantial cytotoxicity . The study emphasized the importance of substituents on the triazole ring in enhancing therapeutic efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles often inhibit enzymes such as cytochrome P450, which are crucial for fungal growth and cancer cell metabolism.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity involved in inflammatory responses and cancer progression .

Properties

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOEGIINUHFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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